(3-Bromo-2,6-dimethoxyphenyl)methanol
Description
(3-Bromo-2,6-dimethoxyphenyl)methanol (CAS: 1003451-95-3) is a brominated aromatic compound characterized by a methanol functional group attached to a benzene ring substituted with methoxy groups at the 2- and 6-positions and a bromine atom at the 3-position. Its molecular formula is C₉H₁₁BrO₃, with a molecular weight of approximately 259.09 g/mol . The compound is synthesized via bromination of 2',6'-dimethoxyacetophenone using N-bromosuccinimide (NBS) in a Brønsted acidic ionic liquid medium, which ensures efficient regioselectivity and high yields under mild conditions . This method minimizes polybromination byproducts, highlighting its utility in organic synthesis for introducing halogens at specific positions .
The methanol group in the structure provides a reactive site for further functionalization, such as oxidation to aldehydes or esterification, making the compound valuable in pharmaceutical and materials science research.
Properties
IUPAC Name |
(3-bromo-2,6-dimethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGMFTBOSABZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,6-dimethoxyphenyl)methanol typically involves the bromination of 2,6-dimethoxybenzyl alcohol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,6-dimethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-2,6-dimethoxybenzaldehyde or 3-Bromo-2,6-dimethoxybenzoic acid.
Reduction: 2,6-Dimethoxyphenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-2,6-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and mechanisms involving brominated phenyl compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-2,6-dimethoxyphenyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of the bromine atom and methoxy groups may influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties
Key Observations :
- Substituent Effects: Methoxy groups (-OCH₃) in this compound are electron-donating, which stabilizes positive charges in intermediates during electrophilic substitution reactions. In contrast, fluorine in (3-Bromo-2,6-difluorophenyl)methanol withdraws electrons, increasing the acidity of the methanol group .
Biological Activity
Overview
(3-Bromo-2,6-dimethoxyphenyl)methanol is an organic compound with the molecular formula CHBrO and a molecular weight of 247.09 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of bromine and methoxy groups in its structure contributes significantly to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the bromination of 2,6-dimethoxybenzyl alcohol. This reaction can be facilitated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane. The controlled conditions during synthesis are crucial to achieving selective bromination at the desired position on the phenyl ring .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. The presence of the bromine atom enhances the compound's ability to disrupt microbial cell membranes, leading to cell death. This activity is particularly relevant in the context of developing new antimicrobial agents against resistant strains of bacteria.
Anticancer Properties
Research has shown that derivatives of brominated phenolic compounds can inhibit cancer cell proliferation. The mechanism is believed to involve the induction of apoptosis in cancer cells through various pathways, including the modulation of gene expression and enzyme activity. Studies have reported that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications for this compound .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. It is hypothesized that it could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This effect could be beneficial in treating conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to its interaction with molecular targets within cells:
- Binding Interactions : The compound may bind to specific proteins or nucleic acids, disrupting their normal function.
- Enzyme Inhibition : It is likely to inhibit enzymes critical for cellular metabolism and proliferation.
- Gene Expression Modulation : Changes in gene expression profiles have been observed with similar compounds, indicating a potential mechanism for its anticancer effects .
Research Findings and Case Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
